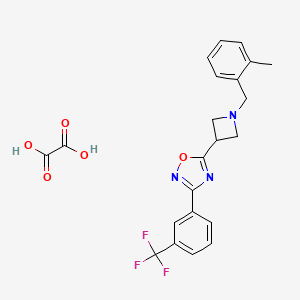
2-环丙基丙-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropylpropan-1-ol is an organic compound with the molecular formula C6H12O It is a cyclopropyl-substituted alcohol, characterized by the presence of a cyclopropyl group attached to a propanol backbone
科学研究应用
2-Cyclopropylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
作用机制
Target of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
Cyclopropane, a structural motif in 2-Cyclopropylpropan-1-ol, is widespread in natural products and is usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Cyclopropylpropan-1-ol are not well-documented. These properties are crucial in determining the bioavailability of a compound. The compound’s molecular weight is known to be 10016 , which could influence its pharmacokinetic properties.
Result of Action
It’s used as a reagent in the preparation of triazole n-linked carbamoyl cyclohexyl acids as lpa antagonists .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpropan-1-ol typically involves the cyclopropanation of an appropriate precursor followed by reduction. One common method is the reaction of cyclopropylmethyl bromide with a suitable nucleophile, such as sodium borohydride, under controlled conditions to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of 2-Cyclopropylpropan-1-ol may involve the use of more scalable and efficient processes. For example, the cyclopropanation of alkenes using carbenes or carbenoids, followed by reduction, can be employed. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Cyclopropylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylpropan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Cyclopropylpropanal or cyclopropylpropanoic acid.
Reduction: Cyclopropylpropan-1-amine.
Substitution: Cyclopropylpropyl chloride or bromide
相似化合物的比较
Cyclopropylmethanol: Similar in structure but with a different carbon chain length.
Cyclopropylpropan-2-ol: An isomer with the hydroxyl group on the second carbon.
Cyclopropylmethylamine: Similar in structure but with an amine group instead of a hydroxyl group.
Uniqueness: 2-Cyclopropylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its cyclopropyl group introduces ring strain, making it more reactive in certain chemical reactions compared to its linear counterparts .
属性
IUPAC Name |
2-cyclopropylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(4-7)6-2-3-6/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXXOYNXYWNSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (2Z)-cyano(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B2423098.png)
![1-(4-Bromobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2423099.png)
![2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2423101.png)
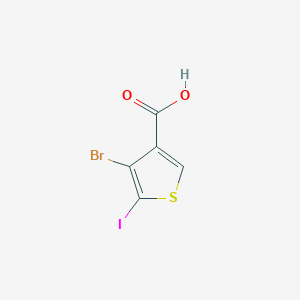
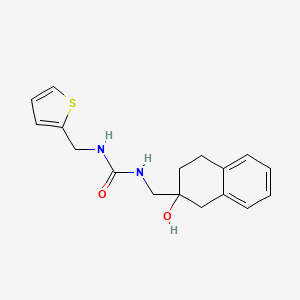
![N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2423106.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2423107.png)
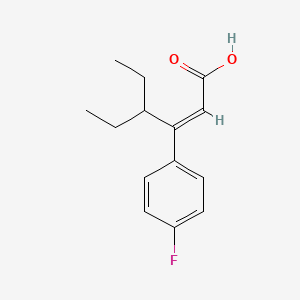

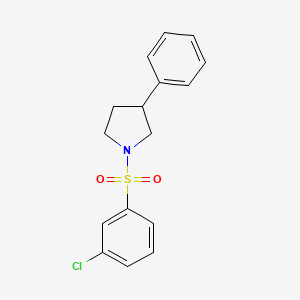
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2423117.png)
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423119.png)
